2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves several key strategies. An improved synthesis method uses a modified Pictet-Spengler reaction, resulting in a high yield (95%) and low racemization (less than 7%), with the enantiomeric excess of the final product improved to 99.4% via recrystallization (Liu et al., 2008). Another synthesis approach involves the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, offering chemoselectivity in high yield under mild conditions (Saito et al., 2006).
Molecular Structure Analysis
For molecular structure analysis, it's crucial to understand the chemical framework and stereochemistry of the compound. The specific structure of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not detailed in the provided references, but the synthesis methods and reagents like BBDI suggest a complex stereochemical environment conducive to selective synthesis processes.
Chemical Reactions and Properties
The chemical reactions involving 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives typically leverage the tert-butoxycarbonyl group for protection during synthesis, which is a common tactic in peptide synthesis and modification of amino acid derivatives. The use of BBDI as a tert-butoxycarbonylation reagent underscores the compound's versatility in synthesizing protected intermediates for further chemical transformations (Ouchi et al., 2002).
Scientific Research Applications
Synthesis and Chemical Properties
A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been developed for the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base. This process yields high chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006). Furthermore, an improved synthesis method for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using a modified Pictet-Spengler reaction has been described, showcasing a high yield and enantiomeric excess via recrystallization (Liu et al., 2008).
Application in Organic Synthesis
Substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines have been synthesized and treated with n-butyllithium in THF at -50 °C, demonstrating the versatility of metallation and electrophilic quench for the synthesis of 1-substituted tetrahydroisoquinoline products. This method facilitates the efficient total syntheses of alkaloids like (±)-crispine A and (±)-dysoxyline, showcasing the compound's significance in the synthesis of complex natural products (Talk, Duperray, Li, & Coldham, 2016).
Advanced Synthetic Applications
The compound serves as a precursor for diverse synthetic routes, including the versatile synthesis of functionalized tetrahydroisoquinolines, which are crucial for developing therapeutic agents. This synthesis route allows for the incorporation of various substituents, highlighting the compound's utility in creating medicinally relevant structures (Kole & Singh, 2019). Additionally, it's been used in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, indicating its importance in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
Safety And Hazards
Future Directions
The future directions of research involving the Boc group could include the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of 20 commercially available Boc-protected amino acids . Another direction could be the synthesis of new derivatives of β-(1,2,4-triazol-1-yl)alanine .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRFKAFNRHBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570950 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
166591-85-1 | |
Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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